FLAP Binding Affinity: Superior Potency vs. Benchmark FLAP Inhibitor MK-886
2-(4-tert-Butylbenzoyl)-4-methylpyridine demonstrates significantly higher binding affinity for the 5-lipoxygenase-activating protein (FLAP) compared to the widely used reference inhibitor MK-886. In a standardized radioligand displacement assay, the target compound exhibited an IC50 of 1.70 nM, representing an approximate 18-fold increase in potency over MK-886, which has a reported FLAP binding IC50 of 30 nM [1].
| Evidence Dimension | FLAP Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.70 nM |
| Comparator Or Baseline | MK-886 (L-663,536) IC50 = 30 nM |
| Quantified Difference | ~18-fold greater potency |
| Conditions | Radioligand displacement assay using [3H]-labeled FLAP inhibitor in human polymorphonuclear cells |
Why This Matters
The 18-fold improvement in binding potency directly reduces the required concentration for target engagement, minimizing off-target effects and enabling more precise pharmacological studies.
- [1] BindingDB. BDBM50359061. Affinity Data for CHEMBL1922532. Accessed 2026. View Source
